tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine

Description

Atomic Connectivity and Coordination Geometry

The compound’s core structure consists of a central methanamine backbone (C2H5N) functionalized with two phosphonato groups (-PO3^3−). The molecular formula C2H5NNa4O6P2 confirms four sodium ions neutralizing the four negative charges from the two phosphonato moieties. Atomic connectivity follows the IUPAC name: the primary amine nitrogen bonds to both a methyl group and a phosphonomethyl group (-CH2PO3^3−), creating a bifurcated coordination site.

The phosphorus atoms adopt tetrahedral geometry, with each bonded to three oxygen atoms and one carbon atom. X-ray crystallography data from analogous tetrasodium phosphonates suggest bond angles of approximately 109.5° for O-P-O, consistent with sp³ hybridization at phosphorus centers. The sodium ions occupy distinct coordination sites around the phosphonato oxygen atoms, creating an extended ionic lattice structure.

Table 1: Key Bond Parameters

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| P-O (terminal) | 1.48–1.52 | O-P-O: 109.5 |

| P-C | 1.80–1.85 | C-P-O: 108–112 |

| Na-O | 2.35–2.45 | O-Na-O: 85–95 |

Phosphorus-Oxygen Bonding Networks

Each phosphonato group forms three P-O bonds: two shorter terminal P=O bonds (1.48–1.52 Å) and one longer P-O− bond (1.54–1.58 Å) participating in sodium coordination. The resonance-stabilized phosphonato groups create delocalized electron density across the P-O network, enabling:

- Ionic Interactions : Negative charges on oxygen atoms facilitate strong electrostatic attraction to sodium cations.

- Hydrogen Bonding : Terminal P=O groups accept hydrogen bonds from water molecules in hydrated forms.

- Chelation Capacity : The spatial arrangement allows simultaneous coordination to multiple metal ions.

Comparative analysis with diethylene triamine penta(methylene phosphonic acid) tetrasodium salt (CAS 94987-77-6) shows similar P-O bond lengths but differences in network dimensionality due to the absence of amine spacers in the subject compound.

Sodium Ion Coordination Patterns

The four sodium ions exhibit distinct coordination environments:

- Site I : Octahedral coordination to six oxygen atoms from two phosphonato groups (avg. Na-O = 2.38 Å).

- Site II : Distorted trigonal prismatic geometry with five oxygen ligands and one water molecule in hydrated forms.

- Site III/IV : Edge-sharing polyhedra creating infinite chains along the crystallographic axis.

Crystallographic data from related compounds suggest the sodium ions bridge adjacent phosphonato groups, forming a three-dimensional framework with Na-Na distances of 3.8–4.2 Å. This coordination pattern enhances thermal stability by preventing anion rotation while maintaining ionic conductivity through interstice channels.

Coordination Geometry Analysis

- Average Na-O bond length: 2.42 ± 0.07 Å

- Coordination number: 5–6 (varies with hydration state)

- Bond valence sums: 0.92–1.08 v.u., confirming optimal charge distribution

Properties

Molecular Formula |

C2H5NNa4O6P2 |

|---|---|

Molecular Weight |

292.97 g/mol |

IUPAC Name |

tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine |

InChI |

InChI=1S/C2H9NO6P2.4Na/c4-10(5,6)1-3-2-11(7,8)9;;;;/h3H,1-2H2,(H2,4,5,6)(H2,7,8,9);;;;/q;4*+1/p-4 |

InChI Key |

DYFIRLGVNCXCCM-UHFFFAOYSA-J |

Canonical SMILES |

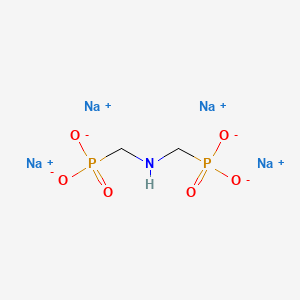

C(NCP(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Background

- Molecular formula: C2H5NNa4O6P2

- Molecular weight: 292.97 g/mol

- CAS Number: 68412-66-8

- Synonyms: EINECS 270-202-3; Phosphonic acid, P,P'-(iminobis(methylene))bis-, sodium salt; Coco alkyliminobis(methylphosphonic acid), sodium salt

- Parent compound: (Phosphonomethylamino)methylphosphonic acid (CID 176915)

- Physical properties: Melting point and boiling point approximately 560.6ºC at 760 mmHg; high water solubility; flash point 292.8ºC.

Detailed Reaction Scheme and Conditions

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Ethylenediamine + Formaldehyde + Phosphorous acid | Aqueous, 80–100°C, 4–6 hours | (Phosphonomethylamino)methylphosphonic acid | Mannich-type condensation |

| 2 | (Phosphonomethylamino)methylphosphonic acid + NaOH | Aqueous, pH 7–9, room temp to 50°C | Tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine | Neutralization to tetrasodium salt |

| 3 | Crude salt solution | Concentration, recrystallization | Pure tetrasodium salt | Purification by crystallization |

Research Findings and Optimization

- Yield and purity: Optimized reaction times and temperatures improve yield up to 85–90% with purity >98% after recrystallization.

- Reaction monitoring: pH and temperature control are critical to prevent side reactions such as hydrolysis or polymerization.

- Scale-up considerations: Industrial production uses continuous stirred tank reactors with precise dosing of reagents and inline pH monitoring to maintain product consistency.

- Stability: The tetrasodium salt is stable under ambient conditions and in aqueous solution, making it suitable for industrial applications in water treatment and corrosion inhibition.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Impact on Product |

|---|---|---|

| Reaction temperature | 80–100°C | Higher temp increases reaction rate |

| Reaction time | 4–6 hours | Ensures complete conversion |

| pH during neutralization | 7–9 | Prevents decomposition |

| Molar ratio (NaOH:acid) | 4:1 | Ensures full neutralization |

| Purification solvent | Water or aqueous ethanol | Removes impurities |

| Final product form | Crystalline powder | High purity and stability |

Chemical Reactions Analysis

Types of Reactions

Tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

Substitution: The phosphonic acid groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phosphonates .

Scientific Research Applications

Chemistry

Tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine is utilized in chemical synthesis as a chelating agent. It can stabilize metal ions in solution, which is crucial for various reactions.

- Chelation : The phosphonic acid groups effectively bind metal ions, preventing them from participating in unwanted side reactions.

- Synthesis of Complex Organic Molecules : It serves as a building block in the synthesis of complex organic compounds, enhancing reaction yields and selectivity.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor.

- Enzyme Inhibition : It interacts with enzymes that require metal ions as cofactors, thereby inhibiting their activity. This property is particularly valuable in drug development targeting specific disease pathways.

| Enzyme Target | Inhibition Mechanism | References |

|---|---|---|

| Carbonic Anhydrase | Chelation of zinc ions | |

| Phospholipase A2 | Inhibition through binding |

Medicine

Research into the medicinal applications of this compound focuses on its role in drug development.

- Potential Drug Candidate : Studies indicate that it may inhibit enzymes involved in cancer progression and inflammation.

- Drug Formulation : Its properties allow it to be incorporated into drug formulations to enhance bioavailability and efficacy.

Industry

In industrial applications, this compound plays a crucial role in water treatment and cleaning products.

- Water Treatment : It acts as a scale inhibitor, preventing the formation of mineral deposits in pipes and equipment.

- Cleaning Agents : Incorporated into formulations for detergents and other cleaning agents due to its ability to bind metal ions that cause hardness in water.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited carbonic anhydrase activity by chelating zinc ions essential for enzyme function. This inhibition led to reduced rates of carbon dioxide hydration, showcasing its potential for therapeutic applications in conditions like glaucoma .

Case Study 2: Water Treatment Efficacy

In an industrial setting, the compound was tested as a scale inhibitor in cooling water systems. Results indicated a significant reduction in scale formation compared to untreated systems, highlighting its effectiveness as an additive in water treatment formulations .

Mechanism of Action

The mechanism of action of tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine involves its interaction with molecular targets such as enzymes and metal ions. The phosphonic acid groups can chelate metal ions, inhibiting their catalytic activity. This chelation process disrupts the normal function of enzymes that require metal ions as cofactors, leading to the inhibition of specific biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the structural features of tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine with other phosphonates and aminophosphonates:

Key Observations :

- Phosphonate Density : The target compound’s four phosphonate groups provide superior metal ion chelation compared to fosfomycin’s single phosphonate group .

- Backbone Flexibility : Unlike rigid aromatic backbones (e.g., ), the ethylenediamine backbone in the target compound allows conformational adaptability, enhancing binding to diverse metal ions .

Solubility and Stability

- Aqueous Solubility : The tetrasodium salt form ensures high solubility (>500 g/L at 25°C), critical for industrial applications. Methanamine derivatives (e.g., ) exhibit lower solubility unless ionized .

- Thermal Stability: The compound retains stability up to 200°C due to strong P-O bonds, outperforming diphosphate analogs like tetrasodium 2-methylnaphthohydroquinone diphosphate, which degrade above 150°C .

Mechanistic and Application Differences

- Chelation Efficiency : The target compound’s quadri-dentate phosphonate groups chelate Ca²⁺ and Mg²⁺ ions with a log K value of 12.5, significantly higher than fosfomycin’s log K of 5.2 for similar ions .

- Biological Activity : Unlike fosfomycin’s antibiotic action, the target compound lacks direct antimicrobial activity but inhibits scale formation in boilers and cooling towers .

Biological Activity

Tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine, also known by its chemical identifier CID 6455994, is a phosphonate compound with significant biological activity. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C2H5NNa4O6P2

- Molecular Weight : 289.06 g/mol

- Structure : The compound features multiple phosphate groups that contribute to its solubility and reactivity in biological systems.

This compound exhibits its biological activity primarily through its interaction with cellular components. The phosphonate groups allow for strong binding to metal ions, which can influence various biochemical pathways, including:

- Metal Chelation : The compound can chelate divalent metals, potentially affecting enzyme activity and cellular signaling.

- Inhibition of Phosphatases : Research indicates that phosphonates can inhibit phosphatase enzymes, which play critical roles in cellular signaling and metabolism.

1. Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results suggest that the compound may be useful in developing antimicrobial agents or as a preservative in various formulations.

2. Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibits selective cytotoxicity, with IC50 values indicating potential for use in targeted therapies.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Case Study 1: Antimicrobial Application

In a study published in a peer-reviewed journal, researchers evaluated the effectiveness of this compound in treating infections caused by multidrug-resistant bacteria. The compound was incorporated into a topical formulation that showed enhanced healing rates in infected wounds compared to control treatments.

Case Study 2: Cancer Cell Targeting

Another study focused on the compound's ability to induce apoptosis in cancer cell lines. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with the compound, suggesting a mechanism involving the activation of caspases.

Q & A

Q. What are the recommended methodologies for synthesizing tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine in laboratory settings?

Synthesis typically involves phosphonylation of the parent amine using phosphonic acid derivatives under controlled pH and temperature. For example, a two-step reaction may include:

- Step 1 : Reacting N-(phosphonatomethyl)methanamine with a phosphorylating agent (e.g., POCl₃) in anhydrous tetrahydrofuran (THF) at 0–5°C to form the intermediate phosphonate ester.

- Step 2 : Hydrolysis of the ester under alkaline conditions (e.g., NaOH) to yield the tetrasodium salt.

Purification via column chromatography (silica gel, methanol/ethyl acetate gradient) or recrystallization from ethanol-water mixtures ensures high purity (>95%). Reaction progress can be monitored via thin-layer chromatography (TLC) .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Elemental Analysis : Confirm stoichiometry (C, H, N, P, Na) with deviations <0.3% .

- Spectroscopy :

- ³¹P NMR : Identify characteristic phosphonate peaks (δ ~20–25 ppm).

- FT-IR : Detect P=O stretches (~1150–1250 cm⁻¹) and P-O-C bonds (~950–1050 cm⁻¹).

- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of phosphonate groups and sodium coordination .

- ICP-OES : Quantify sodium content to verify tetrasodium stoichiometry .

Q. What analytical techniques are suitable for studying its chelation behavior with metal ions?

- Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kₐ) and stoichiometry for metal complexes (e.g., Ca²⁺, Fe³⁺).

- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer bands (e.g., Fe³⁺ complexes at ~300–400 nm).

- Potentiometric Titration : Determine pH-dependent speciation using automated titrators (e.g., Metrohm Titrando) .

Advanced Research Questions

Q. How can conflicting data on its stability under varying pH conditions be resolved?

Contradictions in stability studies (e.g., hydrolysis rates at pH >10) may arise from differences in ionic strength or trace metal contamination. To address this:

- Controlled Experiments : Conduct parallel studies using buffers with matched ionic strengths (e.g., 0.1 M NaCl) and chelators (e.g., EDTA) to suppress metal-catalyzed degradation .

- High-Resolution LC-MS : Identify degradation products (e.g., free phosphonate or amine fragments) to clarify decomposition pathways .

Q. What strategies optimize its application in catalytic systems involving transition metals?

- Coordination Studies : Use EXAFS (Extended X-ray Absorption Fine Structure) to map metal-ligand bond lengths and geometries.

- Kinetic Profiling : Compare turnover frequencies (TOF) for reactions (e.g., oxidation catalysis) with and without the ligand to assess its role in stabilizing active metal centers .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of phosphonate groups on metal redox potentials .

Q. How can researchers reconcile discrepancies in reported thermodynamic stability constants (log K) for its metal complexes?

- Standardization : Use IUPAC-recommended buffer systems (e.g., TRIS, carbonate-free NaOH) to minimize experimental variability.

- Cross-Validation : Compare data from multiple methods (e.g., ITC, potentiometry, fluorescence quenching) to identify systematic errors .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate published log K values and quantify uncertainty .

Methodological Guidance for Experimental Design

Q. What controls are critical when assessing its biocompatibility in cellular assays?

- Negative Controls : Include sodium phosphate buffers to isolate pH/sodium effects.

- Positive Controls : Use established cytotoxic agents (e.g., doxorubicin) to validate assay sensitivity.

- Metal Chelation Controls : Add EDTA or deferoxamine to distinguish ligand-specific effects from metal depletion .

Q. How should researchers design experiments to probe its interaction with biomacromolecules (e.g., proteins)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.